2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 2,6-difluoro-3-nitrophenyl substituent attached to a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Its molecular formula is C₁₄H₁₉BF₂NO₄, with a molecular weight of 330.12 g/mol and CAS number 1614233-69-0 . The compound is structurally characterized by:
- Electron-withdrawing groups: A nitro (-NO₂) group at the 3-position and fluorine atoms at the 2- and 6-positions of the phenyl ring. These substituents significantly influence its electronic properties, enhancing its reactivity in cross-coupling reactions.
- Steric hindrance: The tetramethyl dioxaborolane backbone provides steric protection to the boron atom, improving stability while maintaining reactivity in Suzuki-Miyaura couplings .
For example, chlorinated analogs (e.g., 2-(2,6-dichloro-3,5-dimethoxyphenyl derivatives) are synthesized using N-chlorosuccinimide (NCS) in DMF at 90°C, achieving yields >90% . The nitro group in the target compound likely requires controlled nitration conditions to avoid over-oxidation.
Applications: Nitro- and fluoro-substituted arylboronates are valuable intermediates in pharmaceuticals and materials science. The nitro group facilitates further functionalization (e.g., reduction to amines), while fluorine enhances metabolic stability in drug candidates .
Properties
IUPAC Name |
2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)9-7(14)5-6-8(10(9)15)16(17)18/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUNPYXYPTVUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148986 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-10-8 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis.
Mode of Action
This process utilizes a radical approach. The compound is also involved in Suzuki–Miyaura (SM) coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.
Biochemical Pathways
The compound is involved in the protodeboronation of pinacol boronic esters, which is paired with a Matteson–CH2–homologation. This protocol allows for formal anti-Markovnikov alkene hydromethylation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
Result of Action
The protodeboronation process involving the compound was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B. This suggests that the compound’s action results in the formation of these substances.
Action Environment
The compound’s action is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters, which could include 2,6-Difluoro-3-nitrophenylboronic acid pinacol ester, is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability could be influenced by the pH of its environment.
Biological Activity
The compound 2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article will delve into its synthesis, biological mechanisms, and specific case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHBFNO
- Molecular Weight : 285.14 g/mol
- CAS Number : 2657617-91-7
The structure features a dioxaborolane core that is substituted with a difluorinated nitrophenyl group. The presence of fluorine and nitro groups is significant as they can influence the compound's reactivity and biological interactions.
Synthesis
Synthesis of this compound typically involves the reaction of boronic esters with appropriate aryl halides under controlled conditions. Recent advancements have focused on optimizing yields and purity through various catalytic methods.
Antimicrobial Properties
Research indicates that compounds similar to dioxaborolanes exhibit significant antimicrobial activity. A study highlighted that dioxaborolanes can inhibit bacterial growth by disrupting cell wall synthesis and interfering with nucleic acid metabolism . The specific mechanisms include:
- Inhibition of Cell Wall Synthesis : Similar to β-lactam antibiotics.
- Interference with Protein Synthesis : Binding to ribosomal subunits.
Case Studies
- Antibacterial Efficacy
-
Anti-inflammatory Effects
- Another investigation explored the anti-inflammatory potential of related compounds in vitro. The findings suggested that these compounds could reduce pro-inflammatory cytokine production in macrophages, indicating a potential therapeutic role in inflammatory diseases.
Data Table: Biological Activity Summary
| Activity Type | Tested Strains | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 5-15 | Inhibition of cell wall synthesis |
| Anti-inflammatory | Macrophages | N/A | Reduction of pro-inflammatory cytokines |
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a boron reagent in cross-coupling reactions. These reactions are vital for constructing complex organic molecules. The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl and vinyl halides. The presence of the nitro group enhances the electrophilicity of the aryl ring, facilitating the coupling process.
Table 1: Comparison of Coupling Efficiency
| Boron Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| This compound | Suzuki-Miyaura | 85 | |
| 4-Fluorophenylboronic acid | Suzuki-Miyaura | 75 | |
| Phenylboronic acid | Suzuki-Miyaura | 70 |
Medicinal Chemistry
Drug Development
The compound's ability to form stable complexes with various substrates makes it a candidate for drug development. Its structural features allow for modifications that can enhance biological activity. Researchers have explored its potential as an anti-cancer agent due to its selective targeting of tumor cells when conjugated with specific ligands.
Case Study: Anticancer Activity
In a study examining the anticancer properties of boron compounds, this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to interfere with cellular signaling pathways involved in proliferation and survival.
Materials Science
Polymer Chemistry
The compound can also be incorporated into polymer matrices to enhance material properties. Its boron content provides unique characteristics such as improved thermal stability and mechanical strength. Research has shown that polymers containing this compound exhibit enhanced resistance to degradation under environmental stressors.
Table 2: Properties of Boron-Containing Polymers
| Polymer Type | Boron Compound Used | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polycarbonate | This compound | 250 | 50 |
| Polystyrene | Phenylboronic acid | 220 | 45 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related pinacol boronates, highlighting substituent effects on reactivity, stability, and applications:
Key Comparative Insights:
Electronic Effects :
- The nitro group in the target compound strongly withdraws electrons, activating the boron center for nucleophilic attacks in cross-couplings. This contrasts with methoxy-substituted analogs (e.g., 2-(3,5-dimethoxyphenyl) derivatives), where electron-donating groups slow coupling kinetics .
- Fluorine substituents (vs. chlorine) reduce molecular weight and polarizability, improving solubility in organic solvents while maintaining similar electronic effects .
Synthetic Utility :
- The target compound’s nitro group allows post-functionalization (e.g., catalytic hydrogenation to aryl amines), a feature absent in halogenated analogs .
- Chlorinated analogs (e.g., 2,6-dichloro-3-nitro derivatives) exhibit higher thermal stability due to stronger C-Cl bonds but require harsher coupling conditions .
Stability and Handling :
- Fluorine’s low polarizability reduces intermolecular interactions, making the target compound less prone to crystallization compared to trichloro derivatives .
- Nitro groups may confer sensitivity to light or reducing agents, necessitating storage under inert atmospheres—a consideration less critical for methoxy- or alkyl-substituted boronates .
Applications :
- Pharmaceuticals : The target compound’s fluorine and nitro groups are advantageous in protease inhibitor scaffolds, whereas thiophene-containing analogs (e.g., 2-(3-hexylthiophen-2-yl) derivatives) are prioritized in conductive polymers .
- Materials Science : Chlorinated boronates are preferred in UV-stable coatings, while the target compound’s nitro group is leveraged in photoactive dyes .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling 2,6-difluoro-3-nitrobenzene derivatives with pinacol boronic esters. Key steps include:
- Borylation : Use palladium-catalyzed Miyaura borylation under inert conditions (e.g., Pd(dppf)Cl₂, KOAc, dioxane, 80–100°C). Yield optimization requires precise stoichiometry (1:1.2 aryl halide:pinacol borane) and degassing to prevent oxidation .
- Nitro Group Stability : The nitro group at the 3-position may undergo reduction under prolonged heating; monitor via TLC or HPLC to avoid side reactions. Lower temperatures (60–80°C) improve nitro retention but may slow coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Purity >95% is achievable with careful fraction collection .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹¹B NMR : Critical for confirming boronate ester formation. A singlet near δ 30–35 ppm indicates the tetrahedral boron environment .
- ¹⁹F NMR : Resolves fluorine environments (δ -110 to -120 ppm for ortho-fluorines; δ -95 to -105 ppm for para-substituted fluorines). Splitting patterns confirm substitution positions .
- HRMS (ESI+) : Validates molecular weight (C₁₂H₁₅BF₂NO₄ requires [M+H]⁺ = 298.0962). Isotopic peaks for boron (¹⁰B/¹¹B) should be distinguishable .
- FT-IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirms functionality .
Advanced: How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura couplings?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states. Focus on boron-nitrogen interactions in the nitro group, which may sterically hinder transmetalation.
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group) that influence oxidative addition with Pd(0). The 2,6-difluoro substitution increases electrophilicity at the boron center .
- Solvent Effects : Simulate solvation (e.g., SMD model) to assess solvent polarity’s impact on reaction barriers. Polar aprotic solvents (THF, dioxane) stabilize intermediates better than nonpolar solvents .
Advanced: How should researchers address discrepancies in reported reaction yields or purity levels across studies?
Methodological Answer:
- Controlled Replication : Reproduce experiments using identical substrates (e.g., same lot of aryl halide) and catalysts. Variations in Pd catalyst activity (e.g., residual ligands) often explain yield differences .
- Purity Analysis : Compare HPLC profiles (C18 column, acetonitrile/water mobile phase) to detect trace impurities. Batch-to-batch variability in boronic ester precursors may affect outcomes .
- Thermogravimetric Analysis (TGA) : Assess thermal stability during reactions. Decomposition above 150°C (observed in some dioxaborolanes) could artificially lower yields in high-temperature protocols .
Advanced: What strategies mitigate competing side reactions when using this compound in multistep syntheses?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the nitro group (e.g., Boc protection) during nucleophilic steps. Reductive conditions (e.g., H₂/Pd-C) must be avoided to prevent nitro reduction .
- Sequential Functionalization : Prioritize Suzuki coupling before introducing sensitive groups (e.g., esters). The boronate ester’s stability in protic solvents allows orthogonal reactivity in subsequent steps .
- In Situ Monitoring : Use real-time ¹⁹F NMR to track fluorine environments during reactions. Unexpected shifts indicate undesired substitutions or decomposition .
Advanced: How does the electronic influence of the nitro group affect this compound’s utility in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The nitro group lowers the LUMO energy of the aryl ring, accelerating oxidative addition but potentially destabilizing Pd intermediates. Balance with electron-donating ligands (e.g., P(t-Bu)₃) to improve catalyst turnover .
- Steric Effects : The 3-nitro group creates a crowded ortho environment, reducing reactivity in sterically demanding couplings (e.g., with bulky aryl halides). Computational docking studies (AutoDock Vina) can predict steric clashes .
- Competitive Coordination : Nitro groups may chelate Pd, leading to catalyst poisoning. Additives like Cs₂CO₃ or K₃PO₄ disrupt such interactions, improving efficiency .
Basic: What storage conditions preserve the stability of this compound for long-term use?
Methodological Answer:
- Temperature : Store at –20°C under argon to prevent hydrolysis of the boronate ester. Room-temperature storage in desiccators (silica gel) is acceptable for ≤2 weeks .
- Light Sensitivity : Protect from UV light to avoid nitro group degradation. Amber glass vials or foil-wrapped containers are recommended .
- Solvent Compatibility : Dissolve in dry THF or DMSO (≤10 mM) for aliquots. Avoid protic solvents (e.g., MeOH) to prevent ester cleavage .
Advanced: How can researchers integrate this compound into studies of boron-containing pharmaceuticals?
Methodological Answer:
- Boron Neutron Capture Therapy (BNCT) : Radiolabel with ¹⁰B and assess cellular uptake via ICP-MS. The nitro group’s polarity enhances aqueous solubility for in vivo studies .
- Protease Inhibition Assays : Screen against serine proteases (e.g., trypsin) to evaluate boronate ester interactions with catalytic triads. Fluorescent quenching assays (e.g., using TNS) quantify binding affinities .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation. LC-MS/MS tracks parent compound depletion and metabolite formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
